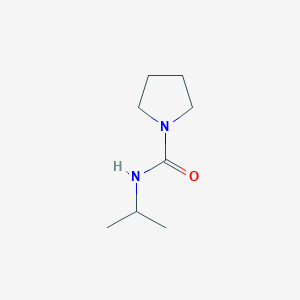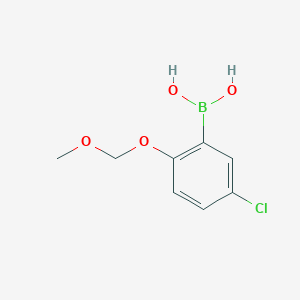
4-Bromo-2-methoxypyrimidine
Descripción general
Descripción
4-Bromo-2-methoxypyrimidine is a chemical compound with the molecular formula C5H5BrN2O . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxypyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic ring with two nitrogen atoms. The ring is substituted at the 4th position with a bromine atom and at the 2nd position with a methoxy group . The InChI code for the molecule is 1S/C5H5BrN2O/c1-9-5-7-3-2-4 (6)8-5/h2-3H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-methoxypyrimidine has a molecular weight of 189.01 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
1. Organic Synthesis and Chemical Research
4-Bromo-2-methoxypyrimidine is commonly used in organic synthesis and chemical research. Researchers utilize this compound as a key starting material or intermediate in the synthesis of more complex organic molecules. Its unique reactivity and compatibility with various reaction conditions make it valuable in the development of novel compounds and materials for diverse scientific purposes1.
2. Pharmaceutical and Medicinal Chemistry
While we are excluding drug use and dosage information, 4-Bromo-2-methoxypyrimidine plays a crucial role in pharmaceutical and medicinal chemistry. Researchers utilize it as a building block for the synthesis of potential drug candidates. By modifying its structure, scientists can create new compounds with therapeutic properties for various medical conditions2.
3. Agrochemical Research
In the realm of agrochemical research, 4-Bromo-2-methoxypyrimidine serves as a valuable tool. Scientists employ this compound to synthesize agrochemicals such as herbicides, pesticides, and fungicides. These chemicals are essential for crop protection and enhancing agricultural productivity3.
4. Material Science and Polymer Chemistry
Researchers in material science and polymer chemistry find 4-Bromo-2-methoxypyrimidine useful in the development of advanced materials. By incorporating this compound into polymer structures, they can impart specific properties such as electrical conductivity, thermal stability, and solubility, expanding the range of materials available for various applications4.
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2-methoxypyrimidine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of 4-Bromo-2-methoxypyrimidine in this reaction originates from its relatively stable, readily prepared and generally environmentally benign nature .
Mode of Action
4-Bromo-2-methoxypyrimidine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway affected by 4-Bromo-2-methoxypyrimidine is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound’s success in the suzuki–miyaura cross-coupling reaction suggests that it has favorable properties for this application .
Result of Action
The molecular and cellular effects of 4-Bromo-2-methoxypyrimidine’s action are the formation of new carbon-carbon bonds . This results in the creation of new organic compounds, which can have various applications in chemical synthesis .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-methoxypyrimidine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which 4-Bromo-2-methoxypyrimidine participates, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the reaction conditions can significantly impact the action of 4-Bromo-2-methoxypyrimidine.
Safety and Hazards
4-Bromo-2-methoxypyrimidine is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
4-bromo-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSARKGLAVSMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657089 | |
| Record name | 4-Bromo-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxypyrimidine | |
CAS RN |
959240-72-3 | |
| Record name | 4-Bromo-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



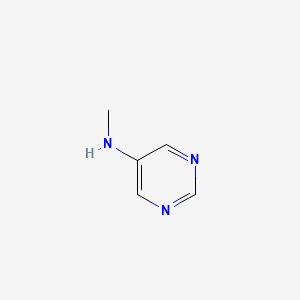
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)

![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
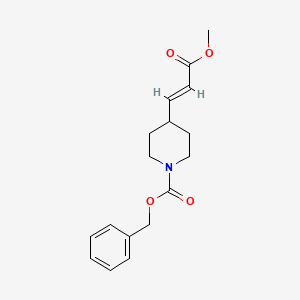
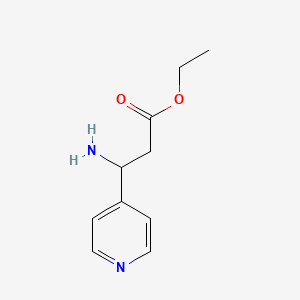
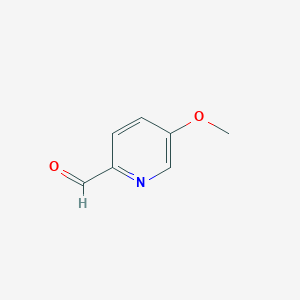

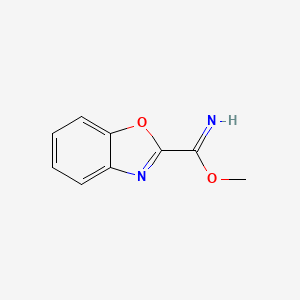
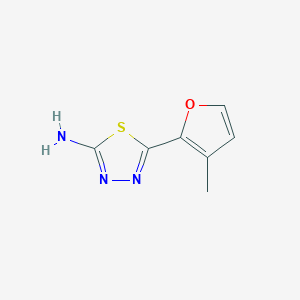

![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
